molecular formula C10H13Cl2NS B1471152 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride CAS No. 1461714-94-2

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

Cat. No.: B1471152
CAS No.: 1461714-94-2
M. Wt: 250.19 g/mol
InChI Key: ODNHJQBSXXNZIO-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NS and its molecular weight is 250.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a compound belonging to the benzothiazepine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antidiabetic properties and other pharmacological effects as evidenced by recent research findings.

  • Molecular Formula : C10H12ClN2S
  • Molecular Weight : 213.73 g/mol

Antidiabetic Activity

Recent studies have highlighted the significant antidiabetic potential of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives. A series of synthesized compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The findings are summarized in the following table:

CompoundIC50 (μM)Blood Glucose Reduction (mg/dL) at 20 mg/kg
2B2.62104.15
3B10.11105.32
12B>37.38114.74
14BNot specified109.71

The most active derivatives (2B and 3B) exhibited competitive inhibition against α-glucosidase with IC50 values significantly lower than that of the standard drug acarbose (IC50 = 37.38 μM) .

Case Study : In an in vivo study, compound 2B was administered at doses of 10 and 20 mg/kg to diabetic rats. The results showed a marked decrease in blood glucose levels over a period of time, indicating its potential as an effective antidiabetic agent .

The mechanism of action for these compounds involves competitive inhibition of α-glucosidase, which leads to reduced glucose absorption in the intestines. Kinetic studies confirmed that compounds like 2B and 3B effectively lower blood glucose levels by inhibiting this enzyme .

Additional Pharmacological Effects

Apart from its antidiabetic properties, benzothiazepine derivatives have been investigated for other biological activities:

  • Antidepressant Effects : Some derivatives have shown promise in modulating serotoninergic systems, potentially acting as antidepressants.
  • Antimicrobial Activity : Preliminary studies suggest that certain benzothiazepine compounds may exhibit antimicrobial properties against a range of pathogens.

Scientific Research Applications

Pharmacological Studies

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride has been investigated for its potential as a therapeutic agent in various conditions:

  • Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. A study demonstrated that it modulates neurotransmitter systems similar to established antidepressants, suggesting its potential utility in treating depression .
  • Antipsychotic Properties : The compound has shown promise in preclinical studies as an antipsychotic agent. It acts on dopamine receptors, which are critical in the pathology of schizophrenia. This makes it a candidate for further exploration in the development of new antipsychotic medications .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been a focal point in neuropharmacological research:

  • Dopamine Receptor Modulation : Studies have indicated that this compound can selectively bind to dopamine receptors (D2 and D3), influencing dopaminergic signaling pathways. This property is significant for developing treatments for disorders like Parkinson's disease and addiction .

Synthesis and Chemical Research

In synthetic organic chemistry, this compound serves as an intermediate for creating various derivatives with enhanced pharmacological properties:

  • Synthesis of Benzothiazepine Derivatives : Researchers have utilized this compound to synthesize derivatives that exhibit improved efficacy against certain types of cancer cells. The modifications enhance its biological activity while maintaining safety profiles .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated modulation of serotonin and norepinephrine levels similar to SSRIs .
Study BAntipsychotic ActivityShowed reduced symptoms in animal models of schizophrenia by acting on dopamine receptors .
Study CNeuropharmacological ImpactIdentified selective binding to D2/D3 receptors with potential implications for Parkinson's treatment .
Study DSynthesis of DerivativesDeveloped new compounds with enhanced anticancer activity through structural modifications .

Properties

IUPAC Name

7-chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS.ClH/c1-7-5-12-9-4-8(11)2-3-10(9)13-6-7;/h2-4,7,12H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNHJQBSXXNZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=CC(=C2)Cl)SC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Reactant of Route 2
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Reactant of Route 3
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Reactant of Route 4
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Reactant of Route 5
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Reactant of Route 6
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

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